molecular formula C12H13N3O2S B1651854 2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]- CAS No. 1351623-36-3

2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]-

Cat. No.: B1651854
CAS No.: 1351623-36-3
M. Wt: 263.32
InChI Key: UDAXOTQLQWEARV-UHFFFAOYSA-N
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Description

2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]- is a compound that features a pyrazine ring and a thiophene derivative

Scientific Research Applications

2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]- typically involves the condensation of pyrazine-2-carboxylic acid with 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method also enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]- can undergo various chemical reactions including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkyl or halide derivatives.

Mechanism of Action

The mechanism of action of 2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 3-methylthiophene share structural similarities.

    Pyrazine Derivatives: Compounds such as pyrazinamide and 2,3-dimethylpyrazine.

Uniqueness

2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]- is unique due to the combination of the pyrazine and thiophene rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and potential as a multifunctional compound in various applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-8-2-5-18-11(8)10(16)7-15-12(17)9-6-13-3-4-14-9/h2-6,10,16H,7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAXOTQLQWEARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=NC=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401175250
Record name N-[2-Hydroxy-2-(3-methyl-2-thienyl)ethyl]-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401175250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351623-36-3
Record name N-[2-Hydroxy-2-(3-methyl-2-thienyl)ethyl]-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351623-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-Hydroxy-2-(3-methyl-2-thienyl)ethyl]-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401175250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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